N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(2H-1,3-Benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring and a piperidine ring, making it a subject of interest for further study and development.
Mechanism of Action
Target of Action
Similar compounds have been identified as effective inhibitors of carbonic anhydrase (ca), particularly the tumor-associated isozyme ca ix. This enzyme plays a role in regulating pH in tumor cells, making it a target for anticancer therapy.
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-Benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the benzodioxole ring followed by the introduction of the piperidine and carboxamide groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the benzodioxole ring.
Amination Reactions:
Carboxylation Reactions: The carboxamide group is introduced through carboxylation reactions, which involve the addition of a carboxyl group to the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2H-1,3-Benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen atoms to the molecule, which can alter its chemical properties.
Reduction Reactions: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the molecule's structure.
Substitution Reactions: Substitution reactions occur when one functional group in the molecule is replaced by another, resulting in the formation of new compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Various reagents, such as halides and alkylating agents, can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It serves as a tool in biological studies to understand the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide and 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone).
Uniqueness: The presence of the piperidine-4-carboxamide group in this compound distinguishes it from other compounds, giving it unique chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)piperidine-4-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(9-3-5-14-6-4-9)15-10-1-2-11-12(7-10)18-8-17-11;/h1-2,7,9,14H,3-6,8H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFLQZINKXEUMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC3=C(C=C2)OCO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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